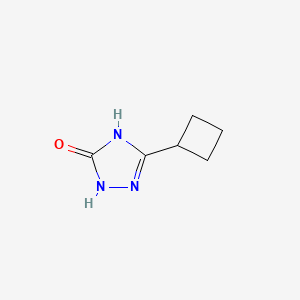

3-cyclobutyl-1H-1,2,4-triazol-5(4H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O |

|---|---|

Molecular Weight |

139.16 g/mol |

IUPAC Name |

3-cyclobutyl-1,4-dihydro-1,2,4-triazol-5-one |

InChI |

InChI=1S/C6H9N3O/c10-6-7-5(8-9-6)4-2-1-3-4/h4H,1-3H2,(H2,7,8,9,10) |

InChI Key |

SZKNEUVTDSVPNB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2=NNC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Cyclobutyl 1h 1,2,4 Triazol 5 4h One and Its Derivatives

Strategic Approaches to the Synthesis of the 1,2,4-Triazol-5(4H)-one Core Structure

The construction of the 1,2,4-triazol-5(4H)-one core is a well-established area of synthetic chemistry, with several strategic approaches available. These methods often involve the cyclization of open-chain precursors and can be adapted to introduce a variety of substituents onto the triazole ring.

"One-Pot" Synthetic Protocols for Substituted 1,2,4-Triazole (B32235) Derivatives

"One-pot" synthetic protocols offer a streamlined and efficient approach to the synthesis of substituted 1,2,4-triazoles, minimizing the need for isolation and purification of intermediates. These methods are particularly valuable for generating libraries of compounds for drug discovery. A general and highly regioselective one-pot process for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines researchgate.net. This approach could be adapted for the synthesis of 3-cyclobutyl-1,2,4-triazol-5-one derivatives by careful selection of the appropriate starting materials.

Another versatile one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles proceeds via the addition of hydrazides to activated secondary amides, followed by microwave-induced cyclodehydration nih.gov. This method demonstrates broad substrate scope and tolerance for various functional groups. For the synthesis of the target compound, cyclobutanecarboxylic acid hydrazide would be a key starting material.

A copper-catalyzed one-pot synthesis of 1,2,4-triazoles from nitriles and hydroxylamine has also been developed, offering a convenient route to this heterocyclic system nih.gov. The reaction proceeds through the formation of an amidoxime intermediate, which then undergoes copper-catalyzed cyclization.

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| Carboxylic acids, Amidines, Hydrazines | HATU, DIPEA, Acetic acid, 80 °C | 1,3,5-Trisubstituted 1,2,4-triazoles | researchgate.net |

| Secondary amides, Hydrazides | Triflic anhydride, Microwave irradiation | 3,4,5-Trisubstituted 1,2,4-triazoles | nih.gov |

| Nitriles, Hydroxylamine | Copper catalyst | Substituted 1,2,4-triazoles | nih.gov |

Microwave-Assisted Synthesis Techniques for Triazole-Containing Compounds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 1,2,4-triazoles. This technique has been successfully applied to the synthesis of various 1,2,4-triazol-5-one (B2904161) derivatives researchgate.netscielo.org.za. The reaction of alkyl (or aryl) ester ethoxycarbonyl hydrazones with primary amines under microwave irradiation provides a rapid and efficient route to 3-alkyl(aryl)-4-substituted-4,5-dihydro-1H-1,2,4-triazol-5-ones researchgate.net.

A notable example relevant to the synthesis of the target compound is the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles from aminoguanidine bicarbonate and carboxylic acids mdpi.com. This method has been successfully used to synthesize 3-amino-5-cyclobutyl-1,2,4-triazole mdpi.com. The resulting amino-triazole can potentially be converted to the corresponding triazolone via hydrolysis.

| Reactants | Conditions | Product | Yield | Reference |

| Aminoguanidine bicarbonate, Cyclobutanecarboxylic acid | Microwave irradiation | 3-Amino-5-cyclobutyl-1,2,4-triazole | 70% | mdpi.com |

| Ester ethoxycarbonyl hydrazones, Primary amines | Microwave irradiation | 3-Alkyl(aryl)-4-substituted-1,2,4-triazol-5-ones | Good to excellent | researchgate.net |

| 1-(3,5-diphenyl-1H-1,2,4-triazol-1-yl)-3-(substituted aryl) prop-2-en-1-one, Hydrazine hydrate | Microwave irradiation, 10 min | 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole | Good | nih.gov |

Condensation Reactions Utilizing Aminoguanidine Bicarbonate Precursors

Aminoguanidine bicarbonate is a versatile and readily available precursor for the synthesis of various nitrogen-containing heterocycles, including 1,2,4-triazoles. The condensation of aminoguanidine bicarbonate with carboxylic acids is a common and effective method for the preparation of 3-amino-5-substituted-1,2,4-triazoles mdpi.comresearchgate.net. As mentioned previously, the reaction of cyclobutanecarboxylic acid with aminoguanidine bicarbonate under microwave irradiation yields 3-amino-5-cyclobutyl-1,2,4-triazole mdpi.com.

Derivatization Strategies at Key Positions of the 1,2,4-Triazole Ring

The 1,2,4-triazole ring offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives with tailored properties. The nitrogen and carbon atoms of the triazole ring can be selectively modified using various chemical transformations.

Functionalization at Triazole Nitrogen Atoms

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can be readily functionalized through alkylation, acylation, and arylation reactions. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents on the triazole ring.

N-Alkylation: The alkylation of 1,2,4-triazoles can lead to a mixture of N-1 and N-4 alkylated isomers researchgate.net. The use of specific bases and solvents can influence the regioselectivity of the reaction. For instance, the use of DBU as a base in THF has been shown to favor the formation of 1-substituted-1,2,4-triazoles researchgate.net.

N-Acylation: The acylation of 4,5-dihydro-1H-1,2,4-triazol-5-ones is a common method for introducing functional groups at the nitrogen atoms nih.gov. For example, 3-alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones react with acyl chlorides to yield the corresponding 4-acylamino derivatives nih.gov. Microwave-assisted N-acylation of amide derivatives followed by reaction with hydrazine hydrochlorides provides an efficient route to 1,3,5-trisubstituted-1,2,4-triazoles researchgate.net.

N-Arylation: The N-arylation of 1,2,4-triazoles can be achieved using various methods, including copper-catalyzed cross-coupling reactions researchgate.net. These reactions allow for the introduction of a wide range of aryl and heteroaryl groups onto the triazole nitrogen atoms. Photocatalytic methods have also been developed for the N-arylation of N-heterocycles, offering a mild and efficient alternative molport.com.

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Alkylation | Alkyl halides, Base (e.g., DBU, K2CO3) | N-Alkyl-1,2,4-triazoles | researchgate.net |

| N-Acylation | Acyl chlorides, n-butyl acetate, heat | 4-Acylamino-1,2,4-triazol-5-ones | nih.gov |

| N-Arylation | Aryl halides, Copper catalyst | N-Aryl-1,2,4-triazoles | researchgate.net |

Substituent Variation at Triazole Carbon Atoms (e.g., C-3, C-5)

Modification of the substituents at the carbon atoms of the 1,2,4-triazole ring allows for the fine-tuning of the molecule's properties. While the introduction of the C-3 cyclobutyl group is achieved during the initial ring synthesis, the substituent at the C-5 position can be varied through several synthetic strategies.

One approach involves starting with a precursor that allows for the introduction of different groups at the C-5 position. For example, the synthesis of 3,5-disubstituted-1,2,4-triazoles can be achieved through the cyclization of appropriately substituted open-chain precursors chemmethod.com.

Another strategy involves the functionalization of a pre-existing triazole ring. For instance, a 5-halo-1,2,4-triazole derivative can serve as a versatile intermediate for introducing various substituents through cross-coupling reactions researchgate.net. While specific examples for the 3-cyclobutyl derivative are not detailed, this general approach is widely applicable in triazole chemistry. Furthermore, the synthesis of 5-amino-3-(het)aryl-1H-1,2,4-triazoles via the cyclization of (het)aroylaminoguanidines in an aqueous medium provides a route to introduce aryl or heteroaryl groups at the C-5 position sciforum.net.

| Position | Strategy | Example Reaction | Product Type | Reference |

| C-5 | Cyclization of substituted precursors | Reaction of nitriles and hydrazides | 3,5-Disubstituted-1,2,4-triazoles | chemmethod.com |

| C-5 | Functionalization of a pre-formed ring | Cross-coupling of a 5-halo-1,2,4-triazole | 3-Cyclobutyl-5-aryl/alkyl-1,2,4-triazoles | researchgate.net |

| C-5 | Cyclization with aroylaminoguanidines | (Het)aroylaminoguanidines in water | 5-Amino-3-(het)aryl-1,2,4-triazoles | sciforum.net |

Preparation of Hybrid Molecules Featuring 3-Cyclobutyl-1,2,4-Triazole Moieties

The creation of hybrid molecules is a common strategy in medicinal chemistry to combine different pharmacophores, potentially leading to compounds with enhanced or novel biological activities. For the 3-cyclobutyl-1,2,4-triazole core, this would involve functionalizing the triazole ring to link it with other molecular scaffolds.

Synthesis of Schiff Bases

The synthesis of Schiff bases typically involves the condensation reaction between a primary amine and an aldehyde or ketone. For the 3-cyclobutyl-1,2,4-triazole series, the key precursor would be 4-amino-3-cyclobutyl-1H-1,2,4-triazol-5(4H)-one. This intermediate could be reacted with various substituted aromatic or heterocyclic aldehydes in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid), to yield the corresponding Schiff bases (imines). nih.govnih.gov This reaction creates a C=N bond, linking the triazole core to another aromatic system. chemijournal.comnih.gov Microwave-assisted synthesis has been shown to be an efficient method for preparing such compounds, often leading to high yields in shorter reaction times. chemijournal.com

Integration with Phenylamine Scaffolds

Integrating phenylamine scaffolds with the 3-cyclobutyl-1,2,4-triazole core could be achieved through several synthetic routes. One common method is nucleophilic aromatic substitution or cross-coupling reactions. For instance, a halogenated derivative of the 3-cyclobutyl-1,2,4-triazole could be reacted with a phenylamine derivative in the presence of a suitable catalyst and base. Another approach involves the synthesis of 3-phenylamino-4-phenyl-1,2,4-triazole-5-thione, which suggests that amino groups can be directly attached to the triazole ring system. mdpi.comnih.gov

Formation of Coumarin-Triazole and Thiophene-Triazole Hybrids

The synthesis of coumarin-triazole and thiophene-triazole hybrids generally involves multi-step reaction sequences.

For coumarin-triazole hybrids , a common approach is to prepare a coumarin derivative bearing a functional group that can react to form the triazole ring or be linked to a pre-formed triazole. For example, a coumarin hydrazide can be reacted with carbon disulfide and alcoholic potassium hydroxide to form an intermediate which can then be further functionalized. nih.gov One-step "green" synthesis methods using deep eutectic solvents have also been reported for creating coumarin-1,2,4-triazole hybrids. mdpi.com Click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition, is another powerful tool for linking coumarin and triazole moieties. researchgate.net

For thiophene-triazole hybrids , a typical synthesis starts with a thiophene carbohydrazide. nih.govnih.gov This starting material can be reacted with an isothiocyanate, followed by cyclization in the presence of a base like aqueous sodium hydroxide, to form the 4,5-disubstituted-1,2,4-triazole-3-thione ring linked to the thiophene core. nih.govnih.gov

Development of Piperazine Amide and Urea Derivatives

The synthesis of piperazine amide and urea derivatives of 1,2,4-triazoles can be accomplished by reacting a triazole intermediate containing a reactive amine with appropriate reagents. Microwave-assisted synthesis has been effectively used for the condensation of a piperazine-substituted nitrile with a hydrazide to form a 3,5-disubstituted 1,2,4-triazole intermediate. nih.govscipublications.com This intermediate, containing a piperazine moiety, can then be further reacted with isocyanates to form urea derivatives or with acyl chlorides/carboxylic acids to form amide derivatives. scipublications.com Mannich reactions are also employed, where a 1,2,4-triazole-3-thione is reacted with formaldehyde and a secondary amine like piperazine to yield N-Mannich bases. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of 3-Cyclobutyl-1H-1,2,4-triazol-5(4H)-one

The structural analysis of heterocyclic compounds is fundamental to understanding their chemical behavior and potential applications. For this compound, a comprehensive characterization is achieved through a combination of advanced spectroscopic and crystallographic techniques. These methods provide detailed insights into the molecule's connectivity, functional groups, electronic properties, and three-dimensional arrangement in the solid state. While specific experimental data for the title compound is not extensively published, a robust understanding can be constructed by analyzing data from closely related analogues.

Computational Chemistry and Theoretical Modeling of 3 Cyclobutyl 1h 1,2,4 Triazol 5 4h One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed for calculating various molecular properties of 1,2,4-triazole (B32235) derivatives with a high degree of accuracy. researchgate.netresearchgate.netresearchgate.netnih.gov

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For 1,2,4-triazole systems, the hybrid functional B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is commonly selected due to its proven success in balancing accuracy and computational cost for organic molecules. nih.govdnu.dp.ua

Commonly used basis sets include Pople's split-valence sets, such as 6-311G(d,p) or 6-311++G(d,p), and Dunning's correlation-consistent basis sets like cc-pVDZ. researchgate.netresearchgate.net The 6-311G(d,p) basis set provides a good balance for geometry optimization and frequency calculations. nih.gov The addition of diffuse functions ("+") is important for describing anions or systems with lone pairs, while polarization functions ("d,p") are crucial for accurately modeling bonding environments. nih.gov For instance, studies on similar cyclobutyl-containing triazole derivatives have successfully employed methods like B3LYP/6-31G(d,p) and B3LYP/cc-pVDZ to analyze their molecular structures and properties. researchgate.net

The first step in theoretical analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. For 3-cyclobutyl-1H-1,2,4-triazol-5(4H)-one, this involves finding the most stable conformation of the cyclobutyl ring relative to the triazole ring.

DFT calculations, for example at the B3LYP/6-311++G(d,p) level, can predict these geometric parameters. nih.gov The results are often compared with experimental data from X-ray crystallography for validation. In related structures, theoretical calculations have shown excellent agreement with experimental findings, confirming the planarity of the triazole ring and predicting the puckering of the cyclobutyl substituent. researchgate.net

Interactive Table: Representative Calculated Geometrical Parameters

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | 1.21 Å |

| N-N (in ring) | 1.37 Å | |

| C-N (in ring) | 1.29 - 1.42 Å | |

| C-C (cyclobutyl) | 1.54 Å | |

| Bond Angle | N-C-N (in ring) | ~108° |

| C-N-N (in ring) | ~110° | |

| C-C-C (cyclobutyl) | ~88-90° |

Note: The values presented are typical for 1,2,4-triazol-5-one (B2904161) derivatives calculated using DFT and are for illustrative purposes.

Theoretical vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The calculation of harmonic vibrational frequencies not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allows for the assignment of vibrational modes to specific functional groups. nsf.govacs.org

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. To improve agreement, a uniform scaling factor (e.g., ~0.968) is typically applied. nih.govresearchgate.net This allows for a direct correlation between the calculated vibrational modes and the peaks observed in experimental FT-IR spectra.

Interactive Table: Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3300 | ~3218 |

| C-H Stretch (Aromatic/Aliphatic) | 2950 - 3100 | ~2980 |

| C=O Stretch | 1690 - 1720 | ~1701 |

| C=N Stretch | 1580 - 1610 | ~1593 |

| Ring Deformation | 1400 - 1500 | ~1450 |

Note: Experimental values are based on data for similar 4,5-dihydro-1H-1,2,4-triazol-5-one structures for illustrative purposes. mdpi.com

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the NMR chemical shifts (¹H and ¹³C) of organic molecules. nih.govuzhnu.edu.uaresearchgate.net The calculations provide theoretical isotropic shielding values, which are then converted to chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS).

Comparing the calculated chemical shifts with experimental data is a powerful method for structure verification and assignment of NMR signals. mdpi.comnih.gov For complex molecules, this theoretical approach can be crucial in distinguishing between different isomers or tautomers. nih.govresearchgate.net

Interactive Table: Predicted vs. Experimental NMR Chemical Shifts (ppm)

| Atom | Predicted Chemical Shift (δ) | Representative Experimental Shift (δ) |

| ¹H NMR | ||

| NH (Triazole) | 11.5 - 12.0 | ~11.8 |

| CH (Cyclobutyl) | 3.0 - 3.5 | - |

| CH₂ (Cyclobutyl) | 1.8 - 2.5 | - |

| ¹³C NMR | ||

| C=O (Triazole C5) | 152 - 155 | ~153.1 |

| C-N (Triazole C3) | 145 - 149 | ~148.7 |

| CH (Cyclobutyl) | 35 - 40 | - |

| CH₂ (Cyclobutyl) | 20 - 25 | - |

Note: Experimental values are based on data for similar 4,5-dihydro-1H-1,2,4-triazol-5-one structures for illustrative purposes. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method computes the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths, which relate to the intensity of the absorption bands. acs.orgrsc.org

The calculations can identify the nature of the electronic transitions, such as n→π* or π→π. mdpi.com For this compound, TD-DFT can predict the maximum absorption wavelength (λmax) and explain the origin of the observed UV-Vis spectrum. These calculations are often performed considering solvent effects using models like the Polarizable Continuum Model (PCM) to better replicate experimental conditions. researchgate.net

Interactive Table: Representative TD-DFT Calculated Electronic Transitions

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~4.5 | ~275 | > 0.1 | HOMO -> LUMO | π→π |

| ~5.2 | ~238 | > 0.1 | HOMO-1 -> LUMO | π→π |

| ~5.8 | ~213 | < 0.01 | HOMO -> LUMO+1 | n→π |

Note: Values are illustrative, based on typical TD-DFT results for 1,2,4-triazole derivatives.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Chemical Hardness (η): Measures resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. mdpi.comnih.gov

Chemical Softness (S): The reciprocal of hardness; a softer molecule is more reactive. mdpi.comnih.gov

Electronegativity (χ): Measures the power of an atom or group to attract electrons. mdpi.comnih.gov

Chemical Potential (μ): The negative of electronegativity, related to the escaping tendency of electrons. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. researchgate.netnih.gov

Interactive Table: Calculated Quantum Chemical Reactivity Descriptors

| Parameter | Formula | Typical Calculated Value |

| E_HOMO | - | -6.5 eV |

| E_LUMO | - | -0.5 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 6.0 eV |

| Ionization Potential (I) | -E_HOMO | 6.5 eV |

| Electron Affinity (A) | -E_LUMO | 0.5 eV |

| Chemical Hardness (η) | (I - A) / 2 | 3.0 eV |

| Chemical Softness (S) | 1 / (2η) | 0.167 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 3.5 eV |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | 2.04 eV |

Note: These values are representative for this class of compounds and serve as an illustration of the data obtained from FMO analysis.

Compound Names Mentioned

| Compound Name |

| This compound |

| Becke, 3-parameter, Lee–Yang–Parr |

| Tetramethylsilane |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) is a valuable descriptor of the electronic distribution in a molecule, providing a visual representation of the electrostatic potential on the electron density surface. It is instrumental in predicting how a molecule will interact with other chemical species. The MEP map uses a color spectrum to indicate regions of different electrostatic potential. Typically, red signifies areas of high electron density, which are susceptible to electrophilic attack, while blue indicates regions of low electron density, prone to nucleophilic attack. Green and yellow represent areas with intermediate electrostatic potential.

For a molecule like this compound, the MEP map would likely reveal the most negative regions (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the triazole ring, due to the presence of lone pairs of electrons. These sites would be the primary centers for electrophilic interactions. Conversely, the hydrogen atoms, particularly the one attached to the nitrogen in the triazole ring (N-H), would exhibit a positive electrostatic potential (blue), making them susceptible to interactions with nucleophiles.

A hypothetical charge distribution for this compound is presented in the table below, based on general principles of electronegativity and resonance in similar heterocyclic systems.

| Atom | Hypothetical Partial Charge (a.u.) |

| O (carbonyl) | -0.5 to -0.7 |

| N1 (triazole) | -0.3 to -0.5 |

| N2 (triazole) | -0.2 to -0.4 |

| N4 (triazole) | -0.3 to -0.5 |

| C3 (triazole) | +0.2 to +0.4 |

| C5 (triazole) | +0.4 to +0.6 |

| H (on N4) | +0.3 to +0.5 |

Note: The values in this table are illustrative and would require specific quantum chemical calculations for precise determination.

Computational Studies on Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the solid-state structure and macroscopic properties of a compound. For this compound, hydrogen bonding is expected to be a dominant intermolecular force. The N-H group in the triazole ring can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the ring can serve as hydrogen bond acceptors.

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in a crystal lattice. This method maps various properties onto the surface, such as the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. A 2D fingerprint plot derived from the Hirshfeld surface provides a summary of all intermolecular contacts.

A study on a closely related compound, 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol, revealed the significance of various intermolecular contacts through Hirshfeld surface analysis. In this derivative, H···H interactions were found to be the most prevalent, contributing to 53% of the total intermolecular contacts. Other significant interactions included C···H/H···C (16.1%), N···H/H···N (12.2%), and O···H/H···O (9.9%) contacts. These findings suggest that for this compound, a similar pattern of intermolecular interactions would be observed, with a high proportion of non-specific H···H contacts and specific hydrogen bonds playing a key role in the crystal packing.

The presence of both hydrogen bond donors and acceptors in this compound allows for the formation of extended networks of hydrogen bonds, which would significantly influence its melting point, solubility, and other physical properties. The cyclobutyl group, while primarily engaging in weaker van der Waals interactions, can also participate in C-H···O or C-H···N hydrogen bonds.

The following table summarizes the likely contributions of different intermolecular contacts for this compound, extrapolated from the findings on a similar structure.

| Intermolecular Contact | Expected Contribution (%) |

| H···H | ~50-55% |

| C···H/H···C | ~15-20% |

| N···H/H···N | ~10-15% |

| O···H/H···O | ~5-10% |

Potential Energy Surface Scans

Potential Energy Surface (PES) scans are computational methods used to explore the conformational space of a molecule and to identify stable conformers and transition states. For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the cyclobutyl ring to the triazole ring.

A PES scan would involve systematically changing the dihedral angle of this bond and calculating the energy at each step. This would reveal the rotational energy barrier and the preferred orientation of the cyclobutyl group relative to the triazole ring. The puckering of the cyclobutane (B1203170) ring itself is another conformational feature that can be investigated. Cyclobutane is not planar and exists in a puckered conformation to relieve ring strain. The barrier to inversion for the puckering of the cyclobutane ring is generally low.

The interaction between the cyclobutyl and triazole rings would likely result in a complex PES with multiple local energy minima corresponding to different stable conformations. The global minimum would represent the most stable conformation of the molecule. The results of a PES scan are crucial for understanding the molecule's dynamic behavior and how its shape influences its interactions with other molecules.

A hypothetical PES scan for the rotation of the C-C bond between the cyclobutyl and triazole rings might show energy minima at staggered conformations and energy maxima at eclipsed conformations. The energy barrier to rotation would provide insight into the conformational rigidity of the molecule at different temperatures.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | High | Eclipsed |

| 60 | Low | Gauche |

| 120 | High | Eclipsed |

| 180 | Low | Anti |

Note: This table represents a simplified and hypothetical outcome of a PES scan for a single rotational degree of freedom.

Structure Activity Relationship Sar Studies of 3 Cyclobutyl 1h 1,2,4 Triazol 5 4h One Derivatives

Impact of the Cyclobutyl Moiety on Biological Activity Profiles

Compared to a simple alkyl chain, the constrained conformation of the cyclobutyl ring reduces the molecule's rotational freedom. This rigidity can be advantageous, as it pre-organizes the molecule into a specific conformation that may be more favorable for binding, thus reducing the entropic penalty upon binding and potentially increasing potency.

While specific stereochemical studies on 3-cyclobutyl-1,2,4-triazole derivatives are not extensively documented in the reviewed literature, the principles of stereochemistry are fundamental to drug action. If the cyclobutyl ring itself or its connection to a larger molecular framework creates stereocenters, the resulting enantiomers or diastereomers can exhibit vastly different biological activities.

Role of Substituents on the 1,2,4-Triazole (B32235) Ring (C-3, N-4)

The C-3 and N-4 positions of the 1,2,4-triazole ring are pivotal sites for chemical modification, and substituents at these positions play a significant role in modulating biological activity. nih.govmdpi.com

SAR analyses have shown that the presence of a cycloalkyl or an electron-rich heterocyclic fragment at the C-3 position is often essential for significant antibacterial activity. researchgate.net The cyclobutyl group fits the profile of a cycloalkyl fragment that can confer potency. The choice between a cycloalkyl group like cyclobutyl and a heterocyclic ring (e.g., furan, thiophene) can drastically alter the compound's electronic and solubility properties, thereby influencing its activity.

For instance, replacing a hydrophobic cyclobutyl group with a more polar, electron-rich heterocycle could shift the activity profile from targeting a hydrophobic pocket to engaging in hydrogen bonding or π-π stacking interactions. nih.gov The optimal choice depends entirely on the topology and chemical environment of the target's binding site.

Table 1: Illustrative SAR at the C-3 Position of 1,2,4-Triazole Derivatives This table presents hypothetical data based on general SAR principles to illustrate the impact of different substituents at the C-3 position on biological activity.

| Compound ID | C-3 Substituent | Nature of Substituent | Hypothetical IC₅₀ (µM) |

|---|---|---|---|

| A-1 | Cyclobutyl | Hydrophobic, Alicyclic | 15 |

| A-2 | Phenyl | Hydrophobic, Aromatic | 37 |

| A-3 | Furan-2-yl | Polar, Heterocyclic | 52 |

The size and nature of the substituent at the N-4 position have a profound effect on both efficacy and toxicity. mdpi.commdpi.com Introducing large, bulky substituents on the N-4 nitrogen can have varied outcomes. In some cases, a bulky group can enhance activity by occupying a large binding pocket or by inducing a conformational change in the target protein that is favorable for inhibition. For example, derivatives with aryl substituents at the N-4 position sometimes show poor or no activity, suggesting that the binding pocket may be sterically constrained. mdpi.com

Conversely, an overly large substituent may introduce steric hindrance, preventing the molecule from accessing the binding site, thereby reducing or abolishing its activity. Furthermore, certain substituents at the N-4 position can influence the compound's toxicity profile; for example, the presence of a methylene (B1212753) linker between the triazole ring and an aryl substituent has been shown to increase toxicity against human cells. mdpi.com

Contributions of Peripheral Moieties (e.g., Aniline (B41778), Aromatic/Heteroaromatic Rings)

Peripheral moieties, such as aniline or other aromatic and heteroaromatic rings attached to the core structure, are crucial for modulating the biological activity of 1,2,4-triazole derivatives. These groups can engage in various non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, which are vital for molecular recognition and binding affinity. nih.gov

Table 2: Impact of Peripheral Aromatic Ring Substitution on Biological Activity This table presents hypothetical data based on general SAR principles to illustrate the effect of substituents on a peripheral phenyl ring.

| Compound ID | Peripheral Ring | Substitution | Hypothetical MIC (µg/mL) |

|---|---|---|---|

| B-1 | Phenyl | Unsubstituted | 64 |

| B-2 | Phenyl | 4-Fluoro | 16 |

| B-3 | Phenyl | 4-Nitro | 8 |

Rational Design Principles for Enhanced Biological Potency Based on SAR

The collective insights from SAR studies provide a clear framework for the rational design of novel 3-cyclobutyl-1H-1,2,4-triazol-5(4H)-one derivatives with enhanced biological potency. neliti.comacs.org Key principles include:

Optimizing the C-3 Substituent: The cyclobutyl group serves as a valuable hydrophobic anchor. Its size and conformational rigidity are key starting points. Further optimization could involve exploring other small cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) to probe the size limits of the hydrophobic binding pocket.

Modulating the N-4 Position: The N-4 position is critical for fine-tuning activity and mitigating toxicity. Small, non-toxic substituents may be preferable. If a larger group is required for potency, its structure must be carefully designed to avoid steric clashes and unfavorable toxicological profiles. mdpi.commdpi.com

Functionalizing Peripheral Rings: Peripheral aromatic or heteroaromatic rings should be considered key interaction sites. The introduction of electron-withdrawing groups, such as halogens, is a proven strategy for enhancing the potency of many 1,2,4-triazole scaffolds. nih.gov Systematic exploration of the position and nature of these substituents is essential for maximizing activity.

By systematically applying these principles, researchers can more efficiently navigate the chemical space around the 3-cyclobutyl-1,2,4-triazole core to develop novel therapeutic agents with superior efficacy and safety profiles.

Mechanistic Investigations of Biological Activities in Vitro and Theoretical Models

Exploration of Enzyme Inhibition Mechanisms

The therapeutic potential of 3-cyclobutyl-1H-1,2,4-triazol-5(4H)-one and its derivatives has been a subject of significant scientific investigation, with a particular focus on their ability to modulate the activity of various key enzymes implicated in a range of diseases. This section delves into the mechanistic details of these interactions, drawing upon in vitro studies and theoretical modeling to elucidate the molecular basis of their inhibitory actions.

DNA Gyrase Inhibition

While the broader class of triazole-containing compounds has been explored for antibacterial activity through the inhibition of DNA gyrase, specific mechanistic studies on this compound are not extensively detailed in the current body of scientific literature. nih.govnih.govpasteur.frfebscongress.org Generally, triazole-based inhibitors of DNA gyrase, a type IIA topoisomerase essential for bacterial DNA replication, function by interfering with the enzyme's ability to introduce negative supercoils into DNA. nih.gov Some novel triazole scaffolds have been shown to act as novel bacterial topoisomerase inhibitors (NBTIs), which can overcome resistance to existing antibiotics like fluoroquinolones. nih.govfebscongress.org Mechanistic studies on related compounds reveal that they can trap the DNA-gyrase complex, leading to single or double-strand DNA breaks. nih.gov High-resolution structural analyses, such as cryo-electron microscopy, have provided atomic-level details of how some triazole-containing inhibitors bind to the DNA-gyrase complex, often interacting with the DNA via π–π stacking and forming hydrogen bonds within the binding cavity. nih.gov

Modulation of Tankyrase 1 and 2 (TNKS1/2) Activity and WNT/β-Catenin Signaling Pathway Interactions

A significant area of research for compounds structurally related to this compound is their role as inhibitors of Tankyrase 1 and 2 (TNKS1/2). These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and are key regulators of the WNT/β-catenin signaling pathway, which is crucial in both embryonic development and the progression of various cancers when dysregulated. nih.govnih.govnih.govnih.govmdpi.comresearchgate.net

Inhibitors based on a 1,2,4-triazole (B32235) scaffold, particularly those incorporating a trans-cyclobutyl linker, have been identified as potent modulators of TNKS1/2 activity. nih.govoulu.fiacs.org By inhibiting tankyrases, these compounds prevent the PARsylation of AXIN, a key component of the β-catenin destruction complex. This stabilization of AXIN leads to the subsequent degradation of β-catenin, thereby downregulating WNT/β-catenin signaling. nih.gov This mechanism has been demonstrated to have antiproliferative effects in cancer cell lines with mutations in the WNT/β-catenin pathway. nih.gov

Binding to Adenosine (B11128) vs. Nicotinamide (B372718) Pockets of Catalytic Domains

The catalytic domain of tankyrases contains binding sites for the substrate NAD+, which is composed of a nicotinamide and an adenosine moiety. Small molecule inhibitors can target either of these pockets. A notable feature of many 1,2,4-triazole-based tankyrase inhibitors, including those with a cyclobutyl linker, is their high selectivity for the adenosine binding pocket. nih.govnih.govacs.orgresearchgate.netacs.orgresearchgate.net This contrasts with many other PARP inhibitors that target the more conserved nicotinamide pocket, often leading to lower selectivity across the PARP family. nih.govacs.org

Co-crystal structures of tankyrase 2 with 1,2,4-triazole inhibitors have confirmed that these compounds occupy the adenosine subpocket, forming characteristic hydrogen bonds with the backbone amides of key amino acid residues. acs.org The cyclobutyl linker has been shown to be a superior spacer for connecting the triazole core to other moieties of the inhibitor, leading to enhanced binding affinity compared to other linkers like cyclohexane (B81311) or phenyl groups. oulu.fi This selective binding to the adenosine pocket is a critical factor in the development of highly specific tankyrase inhibitors.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Derivatives of 3-cyclobutyl-1,2,4-triazole have emerged as selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov This enzyme is responsible for the conversion of inactive cortisone (B1669442) to active cortisol within cells, and its inhibition is a therapeutic target for metabolic disorders such as obesity and type 2 diabetes. nih.govnih.goved.ac.ukmanchester.ac.uk

Studies on 3-(phenylcyclobutyl)-1,2,4-triazoles have demonstrated their efficacy both in vitro and in vivo. nih.gov The structure-activity relationship (SAR) of these compounds has been explored, revealing that substitutions on the cyclobutane (B1203170) ring can significantly impact their pharmacokinetic properties. nih.gov While adamantyl-linked 1,2,4-triazoles are also known inhibitors of 11β-HSD1, the cyclobutyl moiety presents a distinct and effective structural motif for enzyme inhibition. mdpi.combohrium.com Molecular docking studies of related triazole inhibitors have provided insights into their binding orientation within the catalytic site of 11β-HSD1, highlighting the importance of interactions with key residues. nih.govmdpi.com

Interactive Data Table: Enzyme Inhibition Profile of Related 1,2,4-Triazole Derivatives

| Compound Class | Target Enzyme | Inhibition Mechanism | Key Structural Feature | Reference |

| Triazole-based NBTIs | DNA Gyrase | Trapping of DNA-gyrase complex, leading to DNA breaks | Triazole scaffold | nih.govfebscongress.org |

| 1,2,4-Triazoles with trans-cyclobutyl linker | Tankyrase 1/2 | Inhibition of AXIN PARsylation, stabilization of β-catenin destruction complex | trans-cyclobutyl linker | nih.govoulu.fiacs.org |

| 3-(Phenylcyclobutyl)-1,2,4-triazoles | 11β-HSD1 | Competitive inhibition at the active site | Phenylcyclobutyl moiety | nih.gov |

Antioxidant Mechanisms of Action

The 1,2,4-triazole nucleus is a common feature in a variety of compounds exhibiting antioxidant properties. isres.orgzsmu.edu.uaresearchgate.net This activity is primarily attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous pathological conditions. researchgate.net

Radical Scavenging Activity

Various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, have been employed to quantify the antioxidant potential of 1,2,4-triazole derivatives. nih.govchemrxiv.orgnih.govresearchgate.net Quantitative Structure-Activity Relationship (QSAR) studies on some series of 1,2,4-triazoles have helped to elucidate the structural features that are crucial for their antioxidant effects. nih.gov Theoretical calculations have also been used to understand the structural influences on the antioxidant activity, highlighting the role of hydrogen atom flexibility in the scavenging mechanism. nih.gov

Oxidative Stress Index Modulation

Research into the broader family of 1,2,4-triazole derivatives has indicated their potential to modulate oxidative stress. While direct studies on this compound are not extensively documented, related compounds have been shown to influence pathways associated with oxidative balance. For instance, studies on certain 1,2,4-triazole derivatives have explored their ability to scavenge reactive oxygen species (ROS) and interact with enzymes that regulate oxidative processes. In one study, a series of 1,2,4-triazole derivatives were synthesized and evaluated for their antioxidant potential, with some compounds exhibiting notable radical scavenging activity. This suggests that the 1,2,4-triazole scaffold may contribute to antioxidant effects, a property that could be shared by the cyclobutyl derivative.

Theoretical Molecular Docking Studies for Target Interactions

Molecular docking simulations have become an invaluable tool in predicting the binding affinities and interaction patterns of small molecules with biological macromolecules. For the 1,2,4-triazole class of compounds, these studies have provided insights into their mechanisms of action at the molecular level.

Identification of Key Residues and Binding Site Interactions

In silico molecular docking studies on various 1,2,4-triazole derivatives have been instrumental in identifying key amino acid residues and the nature of their interactions within the binding sites of various enzymes and receptors. For example, docking studies of 1,2,4-triazole-based compounds with microbial enzymes have revealed the importance of hydrogen bonding and hydrophobic interactions in their inhibitory activity. One study on novel 1,2,4-triazole derivatives highlighted interactions with key residues in the active site of a fungal enzyme, which is crucial for its antifungal effect. Another investigation into the anticancer properties of 1,2,4-triazole analogues used molecular docking to demonstrate their binding to the colchicine (B1669291) binding site of tubulin, with specific hydrogen bond interactions being key to their activity. researchgate.net These theoretical models suggest that the this compound molecule could similarly form stable complexes with biological targets through a combination of such interactions.

Investigations into Anti-Microorganism Activity (In Vitro Scope)

The 1,2,4-triazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Numerous derivatives have been synthesized and tested against a wide range of pathogenic microorganisms.

Antibacterial Spectrum and Potency (e.g., Staphylococcus aureus)

A significant number of 1,2,4-triazole derivatives have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have shown strong antibacterial effects against Staphylococcus aureus, with some derivatives exhibiting activity superior to the standard drug streptomycin. nih.gov Another study focused on [2-(3-R-1H- researchgate.netnih.govnih.gov-triazol-5-yl)phenyl]amines, where the presence of a cycloalkyl group at the third position of the triazole ring was found to be essential for antibacterial activity against S. aureus. nih.gov These findings suggest that the cyclobutyl moiety in this compound could confer significant anti-staphylococcal potential.

Table 1: In Vitro Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Test Organism | MIC (µM) | Reference |

| 5-bromo-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline | Staphylococcus aureus | 5.2 | nih.gov |

| 5-fluoro-2-(3-(thiophen-3-yl)-1H-1,2,4-triazol-5-yl)aniline | Staphylococcus aureus | 6.1 | nih.gov |

| Ciprofloxacin (Reference) | Staphylococcus aureus | 4.7 | nih.gov |

Antifungal and Other Antimicrobial Activity

The 1,2,4-triazole core is a cornerstone of many clinically used antifungal drugs. nih.gov Research has consistently shown that novel synthetic derivatives of 1,2,4-triazole possess potent antifungal properties. For example, some 1,2,4-triazole compounds have demonstrated significant activity against various fungal strains, including Candida albicans and Aspergillus niger. nih.govresearchgate.net The structure-activity relationship studies often indicate that the nature of the substituent at the 3-position of the triazole ring plays a crucial role in determining the antifungal potency. nih.gov Certain 1,2,4-triazole derivatives have been reported to exhibit good antifungal activity against Pseudoperonospora cubensis. researchgate.net

Anticarcinogenic Activity (In Vitro Scope)

The quest for novel anticancer agents has led to the investigation of various heterocyclic compounds, with 1,2,4-triazoles emerging as a promising scaffold. researchgate.net In vitro studies have demonstrated the cytotoxic effects of numerous 1,2,4-triazole derivatives against a variety of human cancer cell lines. For instance, a series of novel 1,2,4-triazolin-3-one derivatives were synthesized and evaluated for their anticancer activity against the NCI-60 human tumor cell line panel, with some compounds showing significant growth inhibition against leukemia, non-small cell lung cancer, and renal cancer cell lines. nih.gov Another study on 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amines reported moderate to low antiproliferative activity against various cancer cell lines, with one derivative showing notable sensitivity towards multiple cell lines. researchgate.net Furthermore, certain 1,2,4-triazole-containing compounds have been shown to induce cell cycle arrest at the S-phase in pancreatic and prostate cancer cells. researchgate.net

Table 2: In Vitro Anticancer Activity of a Selected 1,2,4-Triazolin-3-one Derivative (Compound 5g)

| Cancer Cell Line | GI50 (µM) | Reference |

| Leukemia | 1.10 | nih.gov |

| Non-Small Cell Lung Cancer | 1.00 | nih.gov |

| Renal Cancer | 1.00 | nih.gov |

| Colon Cancer | 1.66 | nih.gov |

| CNS Cancer | 1.36 | nih.gov |

| Melanoma | 1.82 | nih.gov |

| Ovarian Cancer | 1.64 | nih.gov |

| Breast Cancer | 1.69 | nih.gov |

Advanced Research Applications and Future Perspectives

Utility as Chemical Probes for Biological Pathway Elucidation

Chemical probes are essential tools for dissecting complex biological pathways. The unique structural attributes of 3-cyclobutyl-1H-1,2,4-triazol-5(4H)-one, namely the rigid cyclobutyl group and the hydrogen bonding capabilities of the triazolone ring, make it an intriguing candidate for development as a chemical probe. Although specific applications have not yet been reported, its scaffold is amenable to derivatization, allowing for the introduction of reporter tags such as fluorophores or biotin. Such modified versions could be employed to identify and validate novel protein targets, modulate enzymatic activity, and illuminate signaling cascades. The development of these molecular tools would be a significant step forward in biochemical research.

Scaffold for Combinatorial Chemistry and Library Synthesis

The 1,2,4-triazole (B32235) framework is a cornerstone in the field of combinatorial chemistry due to its synthetic tractability and its ability to present diverse substituents in a defined three-dimensional space. researchgate.net The this compound core offers multiple points for diversification. The nitrogen atoms of the triazole ring and the oxygen of the carbonyl group can be functionalized to generate large libraries of related compounds. These libraries can then be screened for a multitude of biological activities, accelerating the discovery of new lead compounds for drug development. The robust nature of the triazole ring ensures the stability of the resulting compounds, a desirable feature for any chemical library. researchgate.net

| Potential Diversification Points | Possible Modifications | Potential Applications |

| N1-position of the triazole ring | Alkylation, Arylation | Modulation of solubility and membrane permeability |

| N4-position of the triazole ring | Acylation, Sulfonylation | Introduction of specific protein-binding motifs |

| C5-carbonyl group | Conversion to thiocarbonyl or imine | Altering hydrogen bonding capabilities |

Development of Novel Molecular Tools for Biochemical Research

Beyond their use as simple probes, derivatives of this compound could be engineered into more sophisticated molecular tools. For instance, the scaffold could be incorporated into activity-based probes (ABPs) designed to covalently label the active site of specific enzymes. The cyclobutyl moiety can provide selectivity for the target's binding pocket. Furthermore, photo-affinity labels incorporating this triazolone could be synthesized to map drug-target interactions in a cellular context. The development of such tools would provide invaluable insights into enzyme function and drug mechanisms of action.

Computational Screening and Virtual Ligand Design

The rise of computational chemistry has revolutionized drug discovery. Virtual screening of large compound libraries against biological targets is now a standard approach. pensoft.netresearchgate.net The defined structure of this compound makes it an excellent candidate for in silico studies. Its three-dimensional shape and electronic properties can be accurately modeled, allowing for docking studies with a wide range of protein targets. These computational approaches can predict binding affinities and modes of interaction, prioritizing the synthesis of derivatives with the highest likelihood of biological activity. pensoft.netnih.gov This strategy can significantly reduce the time and cost associated with early-stage drug discovery.

| In Silico Technique | Application to this compound |

| Molecular Docking | Predicting binding poses and affinities to protein targets. |

| Pharmacophore Modeling | Identifying key structural features for biological activity. |

| Virtual Library Design | Generating novel derivatives with desired properties. |

Unexplored Reactivity and Derivatization Opportunities

The chemical reactivity of this compound remains largely unexplored, presenting a fertile ground for chemical innovation. The triazolone ring possesses a unique combination of functional groups that can be selectively manipulated. For instance, the N-H protons can be deprotonated to generate nucleophiles for alkylation or acylation reactions. The carbonyl group can potentially undergo condensation reactions or be converted to a thione, opening up further avenues for derivatization. The exploration of these synthetic pathways could lead to the discovery of novel compounds with unique chemical and biological properties.

Challenges and Future Directions in this compound Research

The primary challenge in the study of this compound is the current lack of dedicated research on this specific molecule. While the broader class of 1,2,4-triazoles is well-documented, this particular derivative has yet to be the focus of extensive investigation.

Future research should prioritize the following:

Development of efficient and scalable synthetic routes to make the compound and its derivatives more accessible for study.

Systematic exploration of its derivatization chemistry to create a diverse library of analogs.

Comprehensive biological screening of the parent compound and its derivatives against a wide range of therapeutic targets.

In-depth computational studies to guide the rational design of new derivatives with enhanced potency and selectivity.

By addressing these challenges, the scientific community can unlock the full potential of this compound as a valuable scaffold in chemical biology and drug discovery.

Q & A

Q. What are the recommended methods for synthesizing 3-cyclobutyl-1H-1,2,4-triazol-5(4H)-one, and how can reaction yields be optimized?

Synthesis typically involves cyclocondensation of cyclobutylcarboxylic acid derivatives with hydrazine or substituted hydrazides. Key steps include:

- Reagent selection : Use carbodiimides (e.g., EDC/HOBt) for amide bond formation between cyclobutyl amines and triazole precursors .

- Temperature control : Reactions often require reflux in ethanol or DMF at 80–100°C to ensure complete cyclization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity. Yields ≥70% are achievable with strict stoichiometric ratios .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation (λ = 0.71073 Å) .

- Refinement : SHELXL (for small molecules) refines atomic coordinates and thermal parameters. Hydrogen bonds are analyzed using Mercury or ORTEP-3 .

- Validation : Check for R-factor convergence (e.g., R1 < 0.05) and residual electron density ≤0.5 eÅ⁻³ .

Q. What biological activities are associated with this compound, and how are they assayed?

- Antimicrobial assays : Disk diffusion (MIC ≤25 µg/mL against S. aureus) .

- Enzyme inhibition : Fluorescence-based α-glucosidase assays (IC50 ~10 µM) using p-nitrophenyl-α-D-glucopyranoside .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., bladder carcinoma T24 cells) .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., PI3K/AKT pathway proteins). Optimize force fields (AMBER) for halogen/hydrogen bond accuracy .

- DFT calculations : Gaussian09 calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

Q. What structural modifications enhance its pharmacological activity?

Q. How are degradation products identified under physiological conditions?

Q. How to resolve contradictions between crystallographic data and spectroscopic results?

Q. What safety protocols are critical for handling this compound?

Q. How is thermal stability assessed for formulation development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.